Nimbin

Description

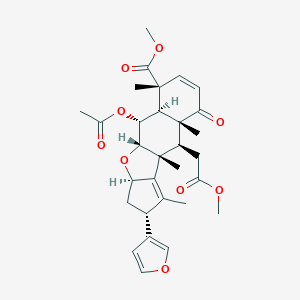

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOIBRJOQAYBJT-IMGVWCFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208168 | |

| Record name | Nimbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-86-8 | |

| Record name | Nimbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Cyclopenta[b]naphtho[2,3-d]furan-10-acetic acid, 5-(acetyloxy)-2-(3-furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-, methyl ester, (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CTG7K9IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nimbin isolation from Azadirachta indica seeds

An In-Depth Technical Guide to the Isolation of Nimbin from Azadirachta indica Seeds

Abstract

Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of biologically active compounds. Among these, nimbin, a prominent tetranortriterpenoid, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, antipyretic, and antihistamine properties. This technical guide provides a comprehensive overview of the methodologies for the isolation of nimbin from Azadirachta indica seeds. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a deeper understanding of the isolation process.

Introduction

The neem tree (Azadirachta indica A. Juss) has been a cornerstone of traditional medicine in many cultures for centuries. Its seeds are a particularly rich source of limonoids, with nimbin being one of the most significant. The complex structure of nimbin has made its chemical synthesis challenging, thus necessitating efficient and reliable methods for its isolation from natural sources. This document outlines the critical steps involved in the extraction, purification, and characterization of nimbin from neem seeds.

Extraction of Nimbin from Azadirachta indica Seeds

The initial step in the isolation of nimbin is the extraction from dried and powdered neem seeds. The choice of solvent and extraction technique is crucial for maximizing the yield and purity of the crude extract.

Experimental Protocol: Soxhlet Extraction

Soxhlet extraction is a widely used method for the efficient extraction of nimbin.

-

Preparation of Plant Material :

-

Collect mature seeds of Azadirachta indica.

-

Air-dry the seeds in the shade to prevent the degradation of phytochemicals.

-

De-shell and pulverize the dried seeds into a coarse powder using a mechanical grinder.

-

-

Soxhlet Extraction Procedure :

-

Accurately weigh 100g of the powdered neem seed kernel.

-

Place the powdered material in a thimble made of thick filter paper.

-

Insert the thimble into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 500 mL of n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, cycling the solvent through the powdered seed material.

-

After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Experimental Protocol: Cold Percolation

Cold percolation is an alternative method that avoids the use of heat, which can be beneficial for preserving thermolabile compounds.

-

Preparation of Plant Material : Prepare the neem seed powder as described in section 2.1.1.

-

Percolation Procedure :

-

Place 100g of the powdered neem seed kernel in a large conical flask.

-

Add 500 mL of ethanol (B145695) and securely close the flask.

-

Keep the flask on an orbital shaker at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

Purification of Nimbin

The crude extract obtained from the initial extraction contains a mixture of various compounds. Therefore, chromatographic techniques are employed for the purification of nimbin.

Experimental Protocol: Column Chromatography

Column chromatography is a standard and effective method for the separation of nimbin from other components in the crude extract.

-

Preparation of the Column :

-

Use a glass column with a diameter of 4 cm and a length of 60 cm.

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

-

Wash the packed column with n-hexane.

-

-

Sample Loading and Elution :

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions of 20 mL each.

-

-

Fraction Analysis :

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Use a pre-coated silica gel 60 F254 plate as the stationary phase.

-

Develop the TLC plate using a mobile phase of n-hexane:ethyl acetate (7:3 v/v).

-

Visualize the spots under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Pool the fractions that show a spot corresponding to the Rf value of standard nimbin.

-

-

Crystallization :

-

Concentrate the pooled fractions under reduced pressure.

-

Induce crystallization by dissolving the residue in a minimal amount of hot methanol (B129727) and allowing it to cool slowly.

-

Collect the resulting white, needle-like crystals of nimbin by filtration.

-

Quantitative Data Summary

The following tables summarize the quantitative data associated with the isolation and characterization of nimbin.

| Table 1: Extraction Yield of Nimbin from Azadirachta indica Seeds | |

| Extraction Method | Solvent |

| Soxhlet Extraction | n-Hexane |

| Cold Percolation | Ethanol |

| Table 2: Chromatographic Parameters for Nimbin Purification | |

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (TLC) | n-Hexane:Ethyl Acetate (7:3 v/v) |

| Rf Value of Nimbin | 0.45 - 0.55 |

| Elution Gradient (Column) | n-Hexane to n-Hexane:Ethyl Acetate (1:1) |

| Table 3: Physicochemical and Spectroscopic Data of Nimbin | |

| Property | Value |

| Molecular Formula | C30H36O9 |

| Molecular Weight | 540.6 g/mol |

| Melting Point | 205-207 °C |

| UV λmax (in Methanol) | 217 nm |

| IR (KBr) νmax (cm-1) | 3140, 2980, 1745, 1660, 1505, 875 |

| 1H NMR (CDCl3, δ ppm) | 7.41 (m, 1H), 6.35 (m, 1H), 5.90 (s, 1H) |

| 13C NMR (CDCl3, δ ppm) | 204.1, 173.8, 167.2, 150.5, 142.9 |

Visualizations

Experimental Workflow for Nimbin Isolation

The following diagram illustrates the overall workflow for the isolation of nimbin from neem seeds.

Caption: Workflow for the isolation of nimbin.

Logical Relationship of Purification Steps

This diagram outlines the logical progression of the purification process, highlighting the key decision points.

Caption: Logical flow of nimbin purification.

Conclusion

This technical guide provides a detailed and practical framework for the isolation of nimbin from the seeds of Azadirachta indica. The presented protocols for extraction and purification, along with the summarized quantitative data and visual workflows, offer a valuable resource for researchers and professionals in the field. Adherence to these methodologies can facilitate the efficient and reproducible isolation of high-purity nimbin for further pharmacological investigation and potential drug development applications. The versatility of the described chromatographic techniques also allows for adaptation and optimization based on specific laboratory conditions and research objectives.

A Technical Guide to Xylogranatin D: A Novel Tetranortriterpenoid Scaffold from the Marine Mangrove Xylocarpus granatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of Xylogranatin D, a novel tetranortriterpenoid first isolated from the seeds of the Chinese marine mangrove Xylocarpus granatum. Initially distinguished by its unprecedented 9,10-seco scaffold with a unique C-30 to C-9 linkage, subsequent research has suggested that Xylogranatin D is likely an artifact formed during the isolation process from its precursor, Xylogranatin C. This guide details the structural elucidation, spectroscopic properties, and the postulated chemical transformation of Xylogranatin D. Furthermore, it presents the experimental protocols for its isolation and the evaluation of the cytotoxic activities of its parent compounds against murine leukemia (P388) cells, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

Tetranortriterpenoids, also known as limonoids, are a class of highly oxygenated and structurally complex secondary metabolites predominantly found in the Meliaceae and Rutaceae plant families. These compounds have garnered significant scientific interest due to their wide range of biological activities, including insect antifeedant, anti-inflammatory, and anticancer properties. The marine mangrove Xylocarpus granatum has proven to be a rich source of novel limonoids. In 2006, a research group led by Yue at the Shanghai Institute of Materia Medica reported the isolation of four novel tetranortriterpenoids, Xylogranatins A-D, from the seeds of this plant.[1][2] Among these, Xylogranatin D was particularly notable for its unique molecular architecture, featuring a previously unseen linkage between C-30 and C-9. However, a subsequent study by the same group in 2008 proposed that Xylogranatin D is likely an artifact of the isolation process, formed from the precursor Xylogranatin C.[3] This guide synthesizes the available data on Xylogranatin D, presenting its chemical characterization and the context of its discovery.

Structural Elucidation and Spectroscopic Data

The structure of Xylogranatin D was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition of a novel compound. The HRMS data for Xylogranatin D is summarized below.

| Parameter | Value |

| Molecular Formula | C32H38O10 |

| Ionization Mode | ESI+ |

| Measured m/z | [M+Na]+ |

| Calculated Mass | 582.2465 |

Table 1: High-Resolution Mass Spectrometry Data for Xylogranatin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structure and stereochemistry of Xylogranatin D were elucidated using a combination of 1H NMR, 13C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC. The chemical shifts are reported in ppm.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 208.9 | |

| 2 | 45.6 | 2.58 (dd, 15.0, 5.0), 2.12 (dd, 15.0, 2.5) |

| 3 | 77.8 | 4.05 (br s) |

| 4 | 40.0 | |

| 5 | 46.2 | 2.25 (m) |

| 6 | 25.9 | 1.95 (m), 1.65 (m) |

| 7 | 173.4 | |

| 8 | 141.2 | |

| 9 | 75.1 | |

| 10 | 50.8 | |

| 11 | 29.5 | 1.85 (m), 1.55 (m) |

| 12 | 34.5 | 1.75 (m), 1.45 (m) |

| 13 | 47.9 | |

| 14 | 125.4 | 5.40 (s) |

| 15 | 120.8 | |

| 16 | 169.3 | |

| 17 | 78.9 | 5.35 (s) |

| 18 | 21.3 | 1.15 (s) |

| 19 | 13.9 | 1.05 (s) |

| 20 | 120.9 | |

| 21 | 141.1 | 7.38 (s) |

| 22 | 109.8 | 6.35 (s) |

| 23 | 143.2 | 7.42 (s) |

| 28 | 27.5 | 1.25 (s) |

| 29 | 25.1 | 1.10 (s) |

| 30 | 72.8 | 4.85 (s) |

| 1' | 166.5 | |

| 2' | 128.5 | 6.05 (qq, 7.0, 1.5) |

| 3' | 138.1 | |

| 4' | 14.2 | 1.85 (d, 7.0) |

| 5' | 20.5 | 1.95 (d, 1.5) |

| OMe | 52.1 | 3.65 (s) |

Table 2: 1H and 13C NMR Spectroscopic Data for Xylogranatin D (in CDCl3).

Postulated Formation from Xylogranatin C

It is proposed that Xylogranatin D is not a natural product but rather an artifact formed from Xylogranatin C through an α-hydroxyl ketone rearrangement during the isolation process.[3] This transformation is a plausible chemical reaction under certain conditions, such as changes in pH or temperature.

Experimental Protocols

Isolation of Xylogranatins

The following is a generalized protocol for the isolation of xylogranatins from the seeds of Xylocarpus granatum, based on the initial discovery.[1][2]

-

Extraction: The air-dried and powdered seeds of Xylocarpus granatum are extracted exhaustively with acetone at room temperature.

-

Concentration: The acetone extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction is collected.

-

Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and EtOAc.

-

Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Xylogranatins A, B, C, and D.

Cytotoxicity Assay

The cytotoxic activity of the parent xylogranatins was evaluated against the P388 murine leukemia cell line. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used for this purpose.

-

Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds (Xylogranatins) are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

| Compound | IC50 (µM) against P388 Cells |

| Xylogranatin A | > 10 |

| Xylogranatin B | 2.5 |

| Xylogranatin C | 5.0 |

| Xylogranatin D | Not Reported |

Table 3: Cytotoxic Activity of Xylogranatins A, B, and C against the P388 Murine Leukemia Cell Line.

Conclusion

Xylogranatin D represents a fascinating case in natural product chemistry, highlighting the potential for molecular rearrangement during isolation processes. While its initial characterization pointed to a novel tetranortriterpenoid skeleton, subsequent evidence strongly suggests it is an artifact derived from Xylogranatin C. The parent compounds, particularly Xylogranatin B, have demonstrated noteworthy cytotoxic activity, warranting further investigation into their mechanism of action and potential as anticancer agents. This technical guide provides a consolidated resource of the chemical and biological data available for Xylogranatin D and its related compounds, serving as a valuable reference for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Xylogranatins A-D: novel tetranortriterpenoids with an unusual 9,10-seco scaffold from marine mangrove Xylocarpus granatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xylogranatins F-R: antifeedants from the Chinese mangrove, Xylocarpus granatum, a new biogenetic pathway to tetranortriterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nimbolide: A Limonoid from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachta indica, commonly known as the neem tree, is a plant in the mahogany family Meliaceae, native to the Indian subcontinent.[1] For centuries, various parts of the neem tree have been utilized in traditional Ayurvedic medicine to treat a wide range of ailments.[2][3] Modern phytochemical research has identified a class of complex terpenoids known as limonoids as major bioactive constituents.[1] Among these, Nimbolide (B1678885) , a potent tetranortriterpenoid isolated from the leaves and flowers of the tree, has emerged as a compound of significant interest for drug development due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[2][4][5]

This technical guide provides an in-depth overview of nimbolide, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its study. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and oncology.

Physicochemical Properties and Extraction

Nimbolide is a major limonoid constituent of neem leaves.[5][6] Its complex chemical structure is foundational to its biological activity.[5] As one of the most potent cytotoxic limonoids isolated from neem, it has been the subject of extensive investigation.[2][7]

Chemical Structure:

-

Class: Limonoid (Tetranortriterpenoid)

-

Source: Primarily isolated from the leaves and flowers of Azadirachta indica.[8][9]

Molecular Mechanisms of Action in Oncology

Nimbolide exerts its potent anticancer effects by modulating multiple dysregulated signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[4][6][10] Its multifaceted approach makes it a promising candidate for cancer therapy.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth; it is hyperactivated in many human cancers.[11][12] Nimbolide has been shown to be a potent inhibitor of this pathway.[13] It significantly suppresses the phosphorylation and activation of Akt, a key downstream effector of PI3K.[6][14] This inhibition prevents the subsequent activation of mTOR and other downstream targets, leading to decreased cell proliferation and survival in various cancer types, including breast, prostate, and oral cancers.[9][12][15] Studies have demonstrated that nimbolide's action on this pathway can block IGF-1-mediated signaling, contributing to its anti-proliferative and apoptosis-inducing effects.[14][15]

Caption: Nimbolide's inhibition of the PI3K/Akt signaling pathway.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a pivotal role in regulating the immune response, inflammation, and cell survival.[6] In cancer, constitutive activation of NF-κB promotes proliferation, prevents apoptosis, and supports angiogenesis and metastasis.[8][16] Nimbolide is a well-documented inhibitor of the NF-κB pathway.[13][17] It acts by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the active NF-κB heterodimer (p65/p50), thereby repressing the transcription of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL), cyclins (Cyclin D1), and metastatic factors (MMP-9, VEGF).[6][16][18] This inhibition of NF-κB signaling is a key mechanism through which nimbolide induces apoptosis and cell cycle arrest.[6][8]

Caption: Nimbolide's inhibition of the NF-κB signaling pathway.

Induction of Apoptosis

Nimbolide effectively induces programmed cell death (apoptosis) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[6] By inhibiting pro-survival pathways like PI3K/Akt and NF-κB, nimbolide shifts the balance towards apoptosis. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bad.[18] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[6]

Quantitative Data: In Vitro Cytotoxicity

Nimbolide exhibits potent cytotoxic effects across a wide range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. The tables below summarize the IC50 values reported in various studies.

Table 1: IC50 Values of Nimbolide in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| Prostate Cancer | PC-3 | 2.0 | - | [6] |

| Prostate Cancer | Du-145 | 6.86 | 24 | [19] |

| Prostate Cancer | Du-145 | 4.97 | 48 | [19] |

| Breast Cancer | MCF-7 | 4.0 | 24 | [20] |

| Breast Cancer | MCF-7 | 2.7 | 48 | [20] |

| Breast Cancer | MDA-MB-231 | 6.0 | 24 | [20] |

| Breast Cancer | MDA-MB-231 | 3.2 | 48 | [20] |

| Bladder Cancer | EJ | ~3.0 | 12 | [21] |

| Bladder Cancer | 5637 | ~3.0 | 12 | [21] |

| Colon Cancer | HT-29 | 1.25 | - | [6] |

| Pancreatic Cancer | HPAC | 5.0 | - | [22] |

| Leukemia | KBM-5 | 1.12 | - | [6] |

| Waldenstrom Macroglobulinemia | BCWM.1 | 0.20 | - | [6][23] |

| Choriocarcinoma | - | 1.19 | - | [6] |

| Lung Cancer | A-549 | 11.16 | 24 | [19] |

| Lung Cancer | A-549 | 7.59 | 48 |[19] |

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the therapeutic potential of natural compounds. Below are detailed methodologies for key experiments used in nimbolide research.

General Workflow for Nimbolide Investigation

The preclinical evaluation of nimbolide follows a logical progression from extraction and purification to in vitro characterization of its biological effects. This workflow ensures a systematic assessment of its anticancer properties.

Caption: General experimental workflow for nimbolide research.

Protocol: Microwave-Assisted Extraction and Purification

This method provides a rapid and efficient means of isolating high-purity nimbolide from neem leaves.[5]

-

Preparation: Obtain and dry fresh leaves of Azadirachta indica. Grind the dried leaves into a coarse powder.

-

Extraction:

-

Place 5.0 g of the neem leaf powder into a microwave extraction vessel.

-

Add ethanol (B145695) as the solvent at a solid-to-liquid ratio of 1:30 (g/mL).[5]

-

Perform microwave-assisted extraction (MAE) at a power of 210 W for 20 minutes.[5]

-

After extraction, filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Perform preparative thin-layer chromatography (PTLC) on the crude extract.

-

Use a mobile phase of ethyl acetate/hexane (4:6 v/v) to separate the components.[5]

-

Identify the band corresponding to nimbolide under UV light and scrape it from the plate.

-

Elute the nimbolide from the silica (B1680970) with a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to yield purified nimbolide.

-

-

Quantification: Confirm purity and concentration using High-Performance Liquid Chromatography (HPLC) with a validated standard curve.[5]

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[21]

-

Include control wells with medium only (no cells) for background absorbance.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of nimbolide in culture medium at desired concentrations (e.g., 0.5, 1, 3, 5, 10 µM).[21]

-

Remove the old medium from the wells and add 100 µL of the nimbolide-containing medium or vehicle control (e.g., DMSO-containing medium) to the respective wells.

-

Incubate for the desired time period (e.g., 12, 24, or 48 hours).[19][21]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage viability against the nimbolide concentration and use regression analysis to determine the IC50 value.

-

Protocol: Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as total and phosphorylated forms of Akt or IκBα, to confirm the mechanism of action.

-

Cell Lysis:

-

Culture and treat cells with nimbolide (e.g., at IC50 concentration) for the desired time.

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and run electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-IκBα) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

-

-

Analysis: Quantify band density using software like ImageJ to determine the relative changes in protein expression compared to controls.[21]

Conclusion and Future Directions

Nimbolide, a key limonoid from Azadirachta indica, demonstrates significant anticancer potential through the modulation of multiple critical oncogenic signaling pathways, including PI3K/Akt and NF-κB.[6][16] Its ability to induce apoptosis and inhibit proliferation across a wide array of cancer cell lines at low micromolar concentrations highlights its promise as a therapeutic agent.[3][10]

While extensive in vitro and in vivo preclinical data are encouraging, the progression of nimbolide into the clinical setting requires further investigation.[6][10] Future research should focus on systematic preclinical pharmacokinetic (PK) and long-term toxicology studies to establish a safe and effective dosing range for first-in-human trials.[6] Optimizing drug delivery formulations to improve bioavailability and exploring combination therapies with existing chemotherapeutic agents could further enhance its therapeutic efficacy.[14][18] Continued research into this potent natural compound may pave the way for a new class of anticancer drugs.

References

- 1. Azadirachta indica - Wikipedia [en.wikipedia.org]

- 2. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 3. adtu.in [adtu.in]

- 4. Molecular Targets of Nimbolide for Anti-Cancer Therapy: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 9. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nimbolide Inhibits Nuclear Factor-КB Pathway in Intestinal Epithelial Cells and Macrophages and Alleviates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nimbolide inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nimbolide Inhibits SOD2 to Control Pancreatic Ductal Adenocarcinoma Growth and Metastasis | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Biological Activities of Nimbin: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Potential of a Key Neem Limonoid

Introduction

Nimbin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of nimbin's mechanisms of action across various therapeutic areas, including its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways modulated by nimbin.

Anticancer Activity

Nimbin has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbin against various cancer cell lines as reported in the scientific literature.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5, 10, 20 (Dose-dependent effects observed) | [1] |

| MG-63 | Osteosarcoma | Not specified, but exhibited cytotoxicity | [2] |

| Various Cancer Cell Lines | General | LC50 of 15.6 µg/ml in brine shrimp lethality assay | [3] |

Note: Data on specific IC50 values for a wide range of cancer cell lines are limited in the reviewed literature. Many studies report on the cytotoxic effects of neem extracts rather than isolated nimbin.

Signaling Pathways in Anticancer Activity

Nimbin exerts its anticancer effects through the modulation of several critical signaling pathways:

-

PI3K/Akt Pathway: Nimbin has been shown to interact with and potentially inhibit key components of the PI3K/Akt signaling cascade, a pathway crucial for cell survival and proliferation. In silico studies suggest that nimbin can bind to both PI3K and Akt, with a lower free energy of binding for Akt, indicating a potential inhibitory action.[3][4]

-

NF-κB Pathway: The nuclear factor kappa-B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is common in many cancers. In silico molecular docking studies have shown that nimbin and its analogs have the potential to bind to the p50 and p65 subunits of NF-κB, suggesting an inhibitory effect on this pathway.[5]

-

Apoptosis Induction: Nimbin induces apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][2]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; CellSurvival [label="Cell Survival, Proliferation,\nAngiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nimbin [label="Nimbin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; Akt -> mTOR [label="Activates"]; mTOR -> CellSurvival [label="Promotes"]; Nimbin -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Nimbin -> Akt [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Figure 1: Nimbin's inhibitory effect on the PI3K/Akt signaling pathway.

// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1)", fillcolor="#F1F3F4"]; Receptor [label="Receptor", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#F1F3F4"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; GeneTranscription [label="Gene Transcription\n(Inflammation, Cell Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nimbin [label="Nimbin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> Receptor [label="Binds"]; Receptor -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Degrades & Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription [label="Promotes"]; Nimbin -> IKK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Nimbin -> NFkB [label="Inhibits\n(Binding to p50/p65)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Figure 2: Nimbin's potential inhibition of the NF-κB signaling pathway.

// Nodes Nimbin [label="Nimbin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#F1F3F4"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#F1F3F4"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9 (Initiator)", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3 (Executioner)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nimbin -> Bcl2 [label="Downregulates", style=dashed, color="#EA4335", arrowhead=tee]; Nimbin -> Bax [label="Upregulates", style=dashed, color="#EA4335"]; Bax -> Mitochondrion [label="Promotes permeabilization"]; Bcl2 -> Mitochondrion [label="Inhibits permeabilization", arrowhead=tee]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1 [label="Binds to"]; Apaf1 -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } .dot Figure 3: Nimbin's induction of the intrinsic apoptosis pathway.

Anti-inflammatory Activity

Nimbin exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanisms of Anti-inflammatory Action

-

Inhibition of NF-κB: As mentioned in the anticancer section, nimbin's ability to inhibit the NF-κB pathway is a cornerstone of its anti-inflammatory effects. By preventing the translocation of NF-κB to the nucleus, nimbin can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Reduction of Reactive Oxygen Species (ROS): Studies have shown that nimbin and its analogs can reduce the production of ROS in a dose-dependent manner. This antioxidant activity helps to mitigate oxidative stress, a key contributor to inflammation.[4][6]

-

Modulation of Inflammatory Enzymes: In-silico studies suggest that nimbin analogs can bind to and potentially inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[4][6]

Antimicrobial Activity

Nimbin has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

Antibacterial Activity

| Bacterium | MIC | Citation |

| Staphylococcus aureus | Not specified, but activity demonstrated | [7] |

| Escherichia coli | Mild activity with a 7 mm zone of inhibition at 500 µ g/disc | [3] |

Note: Quantitative MIC data for nimbin against a wide range of bacteria are not extensively reported in the reviewed literature. Many studies focus on neem extracts.

Nimbin's antibacterial mechanism is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes.[7]

Antifungal Activity

Information on the specific antifungal activity of isolated nimbin is limited in the available literature. However, various extracts from the neem tree containing nimbin have shown efficacy against a range of fungal pathogens.

Antiviral Activity

Nimbin has emerged as a promising antiviral agent, with in silico and in vitro studies demonstrating its potential against several viruses.

Antiviral Efficacy

| Virus | EC50 | Mechanism of Action | Citation |

| Dengue Virus (DENV) | Not specified, but in silico analysis shows high binding affinity to the envelope protein of all four serotypes. | Inhibition of viral entry by targeting the envelope protein. | [8][9] |

| Coronaviruses (in vitro) | EC50 for neem bark extract (containing nimbin isomers) was 60.76 μg/mL against SARS-CoV-2. | Restriction of viral infection and replication. | [10][11] |

Note: Most studies have been conducted using in silico models or neem extracts. More in vitro and in vivo studies with isolated nimbin are needed to confirm these findings.

Antimalarial Activity

While various components of the neem tree have been traditionally used for treating malaria, and some studies have shown the antiplasmodial activity of neem extracts, specific data on the antimalarial efficacy of isolated nimbin against Plasmodium falciparum is not well-documented in the reviewed scientific literature. Further research is required to elucidate the specific role of nimbin in the antimalarial properties of neem.[5][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of nimbin.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of nimbin on cell viability.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of nimbin and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis in nimbin-treated cells.[1][3][10][14]

-

Cell Treatment: Treat cells with the desired concentrations of nimbin for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in pathways like NF-κB and PI3K/Akt following nimbin treatment.[4][15][16][17][18][19][20][21]

-

Protein Extraction: Lyse nimbin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

A typical workflow for screening and characterizing the biological activities of nimbin is outlined below.

// Nodes Start [label="Start:\nNimbin Isolation & Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Screening", shape=folder, fillcolor="#F1F3F4"]; Anticancer [label="Anticancer Assays\n(MTT, Apoptosis)", fillcolor="#FBBC05"]; AntiInflammatory [label="Anti-inflammatory Assays\n(NO, Cytokine)", fillcolor="#FBBC05"]; Antimicrobial [label="Antimicrobial Assays\n(MIC, MBC)", fillcolor="#FBBC05"]; Antiviral [label="Antiviral Assays\n(Plaque Reduction)", fillcolor="#FBBC05"]; Mechanism [label="Mechanism of Action Studies", shape=folder, fillcolor="#F1F3F4"]; WesternBlot [label="Western Blot\n(Signaling Pathways)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", shape=folder, fillcolor="#F1F3F4"]; Toxicity [label="Toxicity & Efficacy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead Optimization &\nDrug Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InVitro; InVitro -> Anticancer; InVitro -> AntiInflammatory; InVitro -> Antimicrobial; InVitro -> Antiviral; Anticancer -> Mechanism; AntiInflammatory -> Mechanism; Mechanism -> WesternBlot; WesternBlot -> InVivo; InVivo -> Toxicity; Toxicity -> End; } .dot Figure 4: General experimental workflow for evaluating nimbin's bioactivities.

Conclusion

Nimbin, a key bioactive compound from the neem tree, exhibits a remarkable range of pharmacological activities. Its potential as an anticancer, anti-inflammatory, and antiviral agent is supported by a growing body of scientific evidence. The mechanisms underlying these activities, particularly the modulation of the PI3K/Akt and NF-κB signaling pathways and the induction of apoptosis, are beginning to be elucidated. However, further research is warranted to fully understand its therapeutic potential. Specifically, more comprehensive in vitro and in vivo studies with isolated nimbin are needed to establish definitive dose-response relationships and to explore its efficacy in various disease models. The information compiled in this technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic promise of this fascinating natural product.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro antimalarial activity of medicinal plant extracts against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. researchhub.com [researchhub.com]

- 12. researchgate.net [researchgate.net]

- 13. In vivo and in vitro antimalarial activity of bergenin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Nimbin: A Technical Guide for Researchers

[TOC]

Introduction

Nimbin is a prominent tetranortriterpenoid limonoid isolated primarily from the seeds and leaves of the neem tree (Azadirachta indica)[1]. First identified in 1942, it is one of the key bioactive compounds responsible for the extensive medicinal properties attributed to neem in traditional medicine[1][2]. With the molecular formula C₃₀H₃₆O₉, nimbin has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, antioxidant, and antidiabetic properties[1][2][3]. This technical guide provides an in-depth overview of the core pharmacological properties of nimbin, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes key molecular pathways and workflows.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₆O₉ | [1] |

| Molecular Weight | 540.6 g/mol | [1] |

| IUPAC Name | Methyl (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR)-5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO. |

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Nimbin and its analogs have shown promising anticancer properties by modulating various cellular processes including proliferation, apoptosis, and cell cycle regulation[4]. While much of the detailed mechanistic work has been conducted on the related limonoid, nimbolide (B1678885), it provides a strong model for understanding nimbin's potential actions.

Mechanism of Action:

The anticancer effects are largely attributed to the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of the NF-κB signaling pathway[1][2][5].

-

NF-κB Pathway Inhibition: Nimbolide, a compound structurally similar to nimbin, has been shown to inhibit the IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes[1][3][6]. In silico studies suggest that nimbin and its analogs can bind to the p50 and p65 subunits of NF-κB, potentially inhibiting their activity[7].

-

Induction of Apoptosis: Nimbin and its analogs have been demonstrated to induce apoptosis in cancer cells[4]. Nimbolide has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

Intrinsic Pathway: Involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3[1][2].

-

Extrinsic Pathway: Involves the upregulation of death receptors like Fas-L and TRAIL, leading to the activation of FADD and caspase-8, which in turn activates the executioner caspase-3[2][5].

-

Quantitative Data (In Vitro):

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| Curcumin-Nimbin Nanosuspension | HCT-116 (Colon Cancer) | MTT | 30% (concentration not specified) | [8] |

| Nimbolide | Various Cancer Cell Lines | MTT | 0.2 - 15.6 µM |

Note: Specific IC₅₀ values for nimbin against a wide range of cancer cell lines are not extensively documented in the readily available literature. Much of the quantitative data pertains to nimbolide or neem extracts.

Quantitative Data (In Vivo):

| Compound | Animal Model | Dosage and Administration | Outcome | Reference |

| Nimbolide | Colorectal Cancer Xenografts (Mice) | 5-20 mg/kg (i.p.) | 67-90% reduction in tumor volume | [2] |

Anti-inflammatory Activity

Nimbin exhibits significant anti-inflammatory properties, a key aspect of its traditional use[1][2]. Its mechanism of action involves the modulation of key inflammatory mediators and pathways.

Mechanism of Action:

Nimbin and related compounds like nimbidin (B1172316) have been shown to suppress the functions of macrophages and neutrophils, which are key players in the inflammatory response. This includes inhibiting macrophage migration, phagocytosis, and the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). The inhibition of NO production is achieved by ameliorating the induction of inducible nitric oxide synthase (iNOS). Furthermore, nimbin's anti-inflammatory effects are linked to its ability to inhibit the NF-κB signaling pathway, as described in the anticancer section[3][6].

Quantitative Data (In Vivo):

| Compound | Animal Model | Dosage and Administration | Outcome | Reference |

| Nimbidin | Carrageenan-induced Paw Edema (Rats) | 5-25 mg/kg (oral) | Significant inhibition of macrophage migration and phagocytosis | |

| Crude extract of A. indica | Carrageenan-induced Paw Edema (Rats) | - | 48.14% inhibition of edema | [1] |

Antimicrobial and Antiviral Activity

Nimbin is a component of neem extracts that contribute to their broad-spectrum antimicrobial and antiviral activities[6].

Mechanism of Action:

The antimicrobial action of neem compounds, including nimbin, involves multiple mechanisms:

-

Disruption of Cell Membrane Integrity: Limonoids like nimbin can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis.

-

Inhibition of Enzymatic Activity: They can inhibit critical microbial enzymes.

-

Prevention of Biofilm Formation: Neem extracts have been shown to prevent the formation of biofilms, which are protective layers that enhance bacterial resistance.

In terms of antiviral activity, in silico studies have shown that nimbin can effectively bind to the envelope protein of all four serotypes of the dengue virus, potentially blocking viral entry into host cells[3]. Neem bark extract, which contains nimbin isomers, has demonstrated efficacy against coronaviruses, including SARS-CoV-2, by inhibiting viral infection and replication in vitro[9].

Quantitative Data (In Vitro):

| Compound/Extract | Organism | Assay | MIC/EC₅₀ Value | Reference |

| Neem Leaf Extract | Gram-positive bacteria | Broth microdilution | 0.06 - 0.50 mg/mL (MIC) | [1] |

| Neem Bark Extract | SARS-CoV-2 | - | EC₅₀ range of 6.25 to 200 μg/mL | [6] |

Note: Specific MIC values for pure nimbin against a range of microorganisms are not consistently reported in the available literature.

Antioxidant Activity

Nimbin and its analogs possess antioxidant properties, contributing to their protective effects against oxidative stress-related conditions[8][10].

Mechanism of Action:

The antioxidant mechanism of phenolic and flavonoid compounds, which are present in neem extracts alongside nimbin, typically involves donating a hydrogen atom or an electron to neutralize free radicals. In vitro studies on nimbin and its analogs have demonstrated their ability to reduce reactive oxygen species (ROS) production in a dose-dependent manner[8][10].

Quantitative Data (In Vitro):

| Compound | Assay | IC₅₀ Value | Reference |

| Nimbin | DPPH radical scavenging | 12.35% inhibition (concentration not specified) | [5] |

Note: The reported antioxidant activity of pure nimbin is low in some studies, suggesting that other compounds in neem extracts may be more potent antioxidants.

Experimental Protocols

Extraction and Purification of Nimbin from Neem Seeds

A common method for extracting nimbin from neem seeds is through solvent extraction followed by purification.

Protocol:

-

Preparation of Neem Seeds: Dry neem seeds are de-shelled and the kernels are pulverized into a fine powder.

-

Soxhlet Extraction:

-

A known quantity of the powdered neem kernels is placed in a thimble made of filter paper.

-

The thimble is placed in a Soxhlet extractor.

-

A suitable solvent, such as methanol or ethanol, is added to the round-bottom flask of the Soxhlet apparatus.

-

The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the neem seed powder in the thimble.

-

The solvent extracts the nimbin and other compounds from the powder. Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask.

-

This process is repeated for several hours to ensure complete extraction.

-

-

Solvent Evaporation: The solvent containing the extracted compounds is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is further purified using techniques like column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to isolate pure nimbin. The purity of the isolated nimbin can be confirmed by techniques such as HPLC, Mass Spectrometry, and NMR.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549, HCT-116) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of nimbin (typically in a serial dilution). A vehicle control (e.g., DMSO) and a negative control (medium only) are also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of nimbin that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Treatment: The rats are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of nimbin orally or intraperitoneally.

-

Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by nimbin and its related compounds.

Caption: Proposed Inhibition of NF-κB Signaling Pathway by Nimbin.

Caption: Proposed Induction of Apoptosis by Nimbin.

Experimental Workflows

The following diagram illustrates a general experimental workflow for evaluating the pharmacological properties of nimbin.

Caption: General Experimental Workflow for Pharmacological Evaluation of Nimbin.

Conclusion

Nimbin, a key bioactive limonoid from Azadirachta indica, exhibits a remarkable range of pharmacological properties with significant therapeutic potential. Its demonstrated anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, mediated through the modulation of critical signaling pathways such as NF-κB and apoptosis, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a foundational overview for researchers, summarizing the current knowledge on nimbin's pharmacological profile and offering standardized protocols for its further investigation. Future research should focus on elucidating the precise molecular targets of nimbin, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential in combination therapies to fully realize its therapeutic promise.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods - Neliti [neliti.com]

- 5. benchchem.com [benchchem.com]

- 6. colpos.mx [colpos.mx]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein [agris.fao.org]

- 10. ijaems.com [ijaems.com]

The Therapeutic Potential of Nimbin: A Technical Guide for Researchers

An In-depth Review of the Bioactive Triterpenoid from Azadirachta indica (Neem)

Introduction

Nimbin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has been a cornerstone of traditional medicine systems, particularly Ayurveda, for centuries.[1] Revered for its diverse therapeutic properties, this complex phytochemical is now the subject of intense scientific scrutiny to validate its traditional uses and explore its potential in modern drug development. This technical guide provides a comprehensive overview of the current state of research on nimbin, focusing on its established and emerging roles in medicine. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Nimbin is one of a vast array of bioactive compounds isolated from various parts of the neem tree, which is often referred to as the "village pharmacy."[1] These compounds, collectively known as limonoids, are responsible for the tree's potent medicinal properties, including its anti-inflammatory, anticancer, antimicrobial, antidiabetic, and antioxidant activities. This guide will delve into the specific contributions of nimbin to these therapeutic areas, presenting the available scientific evidence in a structured and accessible format.

Extraction and Purification of Nimbin

The isolation of pure nimbin from neem seeds is a multi-step process that leverages the compound's solubility characteristics. A common and effective method involves an initial extraction with an alcoholic solvent, followed by a series of partitioning and crystallization steps to achieve a high degree of purity.

Experimental Protocol: Large-Scale Isolation of Nimbin

This protocol outlines a method for the large-scale recovery of highly purified nimbin from neem seeds.[1]

1. Initial Extraction:

- Pulverize neem kernels.

- Extract the pulverized kernels with an alcoholic solvent such as methanol (B129727), ethanol, or isopropanol (B130326) (methanol is often preferred). The ratio of alcohol to kernel powder is typically 1-5 times the volume by weight.

- The extraction is carried out with agitation for a period of 2 to 24 hours at a temperature ranging from 25-50°C. A preferred condition is 40°C.[1]

2. Partitioning:

- The initial alcoholic extract is then partitioned using chlorinated hydrocarbon solvents.

- The resulting partitioned layer containing nimbin is recovered and concentrated.

3. Stripping and Crystallization:

- The concentrated layer is stripped with a hydrocarbon solvent, distilled, and then cooled to ambient temperature.

- The resulting mass is mixed and washed with a second hydrocarbon solvent.

4. Final Purification:

- The solid obtained is then washed with methanol.

- The methanol-washed solid is treated with activated carbon to decolorize and remove impurities.

- The product is then crystallized twice from methanol (1:20 w/v).

- After the second recrystallization, nimbin of approximately 98.5% purity can be obtained. The pure compound is a white, crystalline, and tasteless solid with a melting point between 210° and 212°C.[1]

Experimental Workflow: Extraction and Purification of Nimbin

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Nimbin has demonstrated significant anti-inflammatory properties, primarily through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB heterodimer (p50/p65) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Nimbin has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibitory action is thought to occur through the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB. By blocking this critical step, nimbin effectively downregulates the expression of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for nimbin's anti-inflammatory activity are not abundantly available in the literature, studies on nimbin and its analogues have demonstrated a dose-dependent reduction in inflammatory markers. For instance, in in vitro and in vivo models, nimbin has been shown to reduce the production of reactive oxygen species (ROS), a key component of the inflammatory response.[3][4] Further quantitative studies are required to establish a more precise dose-response relationship for nimbin's anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

- Treat the cells with various concentrations of nimbin for a predetermined period (e.g., 1-2 hours).

- Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a positive control (e.g., a known anti-inflammatory drug) and a negative control (untreated cells).

3. Nitric Oxide Measurement (Griess Assay):

- After the incubation period (typically 24 hours), collect the cell culture supernatant.

- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

- Incubate the mixture at room temperature for 10-15 minutes.

- Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

4. Data Analysis:

- Calculate the percentage of NO inhibition for each concentration of nimbin compared to the LPS-stimulated control.

- Determine the IC50 value, which is the concentration of nimbin that inhibits 50% of NO production.

Anticancer Activity

Nimbin has emerged as a promising candidate for cancer therapy due to its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. Its anticancer effects are often mediated through the modulation of key signaling pathways involved in cell survival and death.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

One of the primary mechanisms of nimbin's anticancer activity is the induction of apoptosis through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

Nimbin has been shown to disrupt the balance between these proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers a cascade of caspase activation (including caspase-9 and the executioner caspase-3), ultimately leading to the dismantling of the cell.[5]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of nimbin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-negative Breast Cancer | 5, 10, 20 (Concentrations used) | [5] |

Note: The available literature provides concentrations at which effects were observed rather than precise IC50 values in all cases. Further research is needed to establish a comprehensive panel of IC50 values for nimbin against a wider range of cancer cell lines.